Metesculetol

Catalog No.
S623662
CAS No.
52814-39-8
M.F
C12H10O6
M. Wt
250.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metesculetol

CAS Number

52814-39-8

Product Name

Metesculetol

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

InChI

InChI=1S/C12H10O6/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15)

InChI Key

VVDLFTOOMLZFRO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O

Synonyms

4-methyl-esculetol, mono-Na salt of permethol, permethol

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O

Description

Metesculetol is a hydroxycoumarin.

Metesculetol, also known as permethol, is a derivative of vitamin P. Its chemical formula is C12H10O6C_{12}H_{10}O_{6}, and it has a molecular weight of approximately 250.2042 g/mol. The compound is characterized as achiral, meaning it does not have stereoisomers, and it lacks optical activity due to the absence of defined stereocenters. Metesculetol is noted for its ability to increase capillary resistance and reduce membrane permeability, making it beneficial in various medical applications, particularly in oral care products aimed at treating gum issues such as bleeding and inflammation .

Typical of phenolic compounds. It can participate in:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Being oxidized to form quinones or other oxidized derivatives.
  • Reduction: Undergoing reduction reactions that may convert its functional groups.

These reactions are significant for modifying its properties for specific applications in pharmaceuticals and cosmetics.

Metesculetol exhibits several biological activities:

  • Anti-inflammatory Effects: It helps reduce inflammation in gum tissues, which is beneficial for oral health.
  • Capillary Protection: The compound enhances capillary resistance, potentially aiding in the prevention of hemorrhagic conditions.
  • Wound Healing: Its properties may support the healing of damaged gums and other soft tissues.

Clinical studies have shown that formulations containing metesculetol can effectively alleviate symptoms associated with gum diseases .

The synthesis of metesculetol can be achieved through various methods:

  • Chemical Synthesis: Typically involves multi-step reactions starting from simpler organic compounds. Specific pathways may include the use of phenolic precursors and subsequent modifications to introduce necessary functional groups.
  • Extraction from Natural Sources: Metesculetol can also be derived from plant sources known to contain vitamin P derivatives, though this method may not be as efficient for large-scale production.
  • Lyophilization Techniques: This method involves dissolving metesculetol in suitable solvents followed by freeze-drying to obtain a stable product .

Metesculetol is primarily used in:

  • Oral Care Products: Its effectiveness in treating gum issues makes it a common ingredient in toothpastes and mouthwashes.
  • Pharmaceutical Formulations: Due to its biological activities, it may be included in formulations aimed at treating vascular disorders or inflammatory conditions.
  • Nutraceuticals: As a vitamin P derivative, it can be marketed as a dietary supplement for improving vascular health.

Research into the interactions of metesculetol with other compounds has indicated:

  • Synergistic Effects: When combined with other anti-inflammatory agents, metesculetol may enhance therapeutic outcomes.
  • Compatibility with Oral Microbiota: Studies suggest that metesculetol does not adversely affect beneficial oral bacteria, making it suitable for long-term use in dental care products.

Further interaction studies are necessary to fully understand its pharmacokinetics and dynamics within biological systems.

Metesculetol shares structural and functional similarities with several other compounds. Below are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
RutinC21H20O12C_{21}H_{20}O_{12}A flavonoid known for its antioxidant properties.
QuercetinC15H10O7C_{15}H_{10}O_{7}Exhibits anti-inflammatory and antihistamine effects.
Vitamin P (general)VariedRefers to a class of compounds that enhance capillary health.

Uniqueness of Metesculetol

Metesculetol stands out due to its specific application in oral health care, particularly its targeted action on gum tissues compared to other compounds that may have broader or different biological activities. Its unique combination of properties makes it particularly valuable in formulations designed for dental care .

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

250.04773803 g/mol

Monoisotopic Mass

250.04773803 g/mol

Heavy Atom Count

18

UNII

HO6I89Z64J

Related CAS

53285-61-3 (mono-hydrochloride salt)
15518-82-8 (metescufylline salt/solvate)

Other CAS

52814-39-8

Wikipedia

Metesculetol

Dates

Modify: 2024-02-18

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